2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate
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Overview
Description
2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate is a complex organic compound that features a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate typically involves multiple steps, including the formation of the carbamate group and the incorporation of the epoxyisoindole moiety. Common reagents and conditions might include:
Starting materials: 2-methylpropylamine, benzyl bromide, phthalic anhydride
Reaction conditions: Solvents like dichloromethane or toluene, catalysts such as triethylamine, and temperature control to optimize yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it could be studied for its potential interactions with enzymes or receptors, possibly serving as a lead compound for drug development.
Medicine
Medically, derivatives of this compound might be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, it could be used in the production of polymers, coatings, or other materials requiring specific chemical properties.
Mechanism of Action
The mechanism of action for 2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylpropyl N-[(2-benzyl-1,3-dioxo-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate: Lacks the 7,7a-dihydro moiety.
2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-isoindol-4-yl)methyl]carbamate: Lacks the epoxy group.
Uniqueness
The unique combination of functional groups in 2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13(2)11-27-20(26)22-12-21-9-8-15(28-21)16-17(21)19(25)23(18(16)24)10-14-6-4-3-5-7-14/h3-9,13,15-17H,10-12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYVMFNRXCKBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NCC12C=CC(O1)C3C2C(=O)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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